molecular formula C14H16O3 B1679408 7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one CAS No. 92251-80-4

7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one

Cat. No. B1679408
CAS RN: 92251-80-4
M. Wt: 232.27 g/mol
InChI Key: ZMWQOEWNVDTTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RKN5755 is a selective inhibitor of activated fibroblasts. It acts by inhibiting the enhanced migration of fibroblasts cocultured with cancer cells by binding to β-arrestin1 and interfering with β-arrestin1-mediated cofilin signaling pathways.

Scientific Research Applications

Biological Activities of Similar Compounds

Indole derivatives, which share some structural similarities with benzofuran derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antimicrobial Activity

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . These compounds were screened for their antimicrobial activity against various microorganisms .

properties

IUPAC Name

7a-hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13-9-11-7-4-8-12(14(11,16)17-13)10-5-2-1-3-6-10/h1-3,5-6,11-12,16H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWQOEWNVDTTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)OC2(C(C1)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one
Reactant of Route 2
Reactant of Route 2
7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one
Reactant of Route 3
7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one
Reactant of Route 4
Reactant of Route 4
7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one
Reactant of Route 5
7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one
Reactant of Route 6
7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.